Fmoc-L-Dap(N3)-OH

Catalog No.
S763350
CAS No.
684270-46-0
M.F
C18H16N4O4
M. Wt
352,34 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Dap(N3)-OH

CAS Number

684270-46-0

Product Name

Fmoc-L-Dap(N3)-OH

IUPAC Name

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C18H16N4O4

Molecular Weight

352,34 g/mole

InChI

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1

InChI Key

ZITYCUDVCWLHPG-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O

Synonyms

684270-46-0;L-ALANINE,3-AZIDO-N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-;AmbotzFAA1820;Fmoc-|A-azido-Ala-OH;Fmoc-3-azido-L-alanine;Fmoc-beta-azido-Ala-OH;Fmoc-L-Dap(N3)-OH;CTK1H5969;MolPort-008-267-755;ZINC57990093;AKOS015940886;(S)-3-Azido-2-(Fmoc-amino)propionicacid;RT-012988;N-(9H-Fluorene-9-ylmethoxycarbonyl)-3-azido-L-alanine

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O

Peptide Synthesis with Click Chemistry:

  • Fmoc-L-Dap(N3)-OH incorporates an azide group (-N3) on its side chain, enabling conjugation with other molecules containing complementary functional groups through click chemistry []. This technique offers a reliable and efficient way to introduce diverse functionalities into peptides, such as fluorescent labels, probes, or targeting moieties [, ].
  • The azide group in Fmoc-L-Dap(N3)-OH can be readily converted into alkyne groups using Staudinger reduction or other methods []. Alkynes can then be used for labeling biomolecules with photoaffinity probes for studying protein-protein interactions or enzyme mechanisms [].

Orthogonally Protected Diaminocarboxylic Acid Derivative:

  • Fmoc-L-Dap(N3)-OH possesses both an Fmoc protecting group and an azide moiety, making it an orthogonally protected diaminocarboxylic acid derivative []. This unique property allows for selective modification of either the amino group or the azide group during peptide synthesis, enabling the creation of complex peptide structures with precise control over functionality [].

Fmoc-L-Dap(N3)-OH, also known as N3-L-Dap(Fmoc)-OH, is a derivative of diaminopropionic acid featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on one amino group and an azide functional group on the other. Its chemical formula is C18H16N4O4C_{18}H_{16}N_{4}O_{4} with a molecular weight of approximately 364.34 g/mol . This compound is primarily utilized in peptide synthesis and bioconjugation applications due to its unique structural properties.

, particularly in click chemistry. The azide group allows for efficient conjugation with alkyne-containing molecules, facilitating the formation of stable triazole linkages. This reaction is highly selective and occurs under mild conditions, making it advantageous for bioconjugation applications . Additionally, the Fmoc group can be removed under basic conditions, allowing for the subsequent coupling of this compound in peptide synthesis.

While specific biological activities of Fmoc-L-Dap(N3)-OH are not extensively documented, its role as a building block in peptide synthesis suggests potential applications in drug development and protein engineering. The incorporation of azide functionalities can enhance the bioactivity of peptides by enabling targeted delivery or modification of therapeutic agents .

The synthesis of Fmoc-L-Dap(N3)-OH typically involves several steps:

  • Protection of Amino Groups: The amino groups of diaminopropionic acid are selectively protected using the Fmoc group.
  • Azidation: The primary amine is then converted to an azide using sodium azide under suitable conditions.
  • Purification: The product is purified through techniques such as chromatography to obtain high purity .

This multi-step synthesis allows for the introduction of both protective and reactive groups, essential for its application in further

Fmoc-L-Dap(N3)-OH has diverse applications, including:

  • Peptide Synthesis: It serves as a key building block in the synthesis of peptides, particularly those requiring orthogonal protection strategies.
  • Bioconjugation: The azide functionality enables conjugation with various biomolecules, facilitating the development of targeted therapeutics and diagnostics.
  • Click Chemistry: It is widely used in click chemistry approaches for creating complex molecular architectures .

Interaction studies involving Fmoc-L-Dap(N3)-OH often focus on its ability to form stable conjugates with proteins or other biomolecules through click reactions. These studies help elucidate the efficiency and selectivity of bioconjugation methods, providing insights into potential therapeutic applications.

Several compounds share structural similarities with Fmoc-L-Dap(N3)-OH, each offering unique properties and applications:

Compound NameKey FeaturesUnique Aspects
Fmoc-L-Dap-OHL-diaminopropionic acid without azideUsed primarily in peptide synthesis
Fmoc-Dap(Fmoc)-OHBis-Fmoc protected diaminopropionic acidEnhanced stability due to dual protection
N3-Dap(Fmoc)-OHAzido derivative similar to Fmoc-L-Dap(N3)-OHFocused on click chemistry applications

Fmoc-L-Dap(N3)-OH stands out due to its dual functionality as both a peptide building block and a reactive site for further modifications via click chemistry, making it particularly versatile in synthetic biology and medicinal chemistry contexts .

Systematic Nomenclature and Molecular Formula

The compound Fmoc-L-Dap(N3)-OH possesses multiple systematic names that reflect its complex structural architecture and functional characteristics. The most precise IUPAC designation is (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, which systematically describes the stereochemical configuration, functional group positions, and protecting group identity. Alternative nomenclature includes Fmoc-β-azidoalanine, Fmoc-L-azidoalanine, and 3-Azido-N-Fmoc-L-alanine, each emphasizing different structural aspects of the molecule. The compound is also referenced in the literature as Fmoc-L-β-azidoalanine and (S)-3-Azido-2-(Fmoc-amino)propionic acid, highlighting its stereochemical purity and functional group arrangement.

The molecular formula is definitively established as C₁₈H₁₆N₄O₄, corresponding to a molecular weight of 352.34 g/mol. This formula encompasses the fluorenylmethyloxycarbonyl protecting group (C₁₅H₁₁O₂), the amino acid backbone (C₃H₅NO₂), and the azide functional group (N₃). The compound's CAS registry number is 684270-46-0, providing unambiguous identification in chemical databases and regulatory documentation. Additional identifiers include the European Community number 632-594-8 and the DSSTox Substance ID DTXSID70477785, facilitating cross-referencing across international chemical databases.

The structural complexity of Fmoc-L-Dap(N3)-OH necessitates precise analytical characterization methods. Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular connectivity, while mass spectrometry confirms the molecular weight and fragmentation patterns. The compound's stability under standard laboratory conditions makes it suitable for routine handling and synthesis applications, though the azide functionality requires appropriate safety considerations due to its energetic nature. The InChI key ZITYCUDVCWLHPG-INIZCTEOSA-N provides a unique digital fingerprint for computational chemistry applications and database searches.

Stereochemical Configuration and Chiral Centers

The stereochemical integrity of Fmoc-L-Dap(N3)-OH centers on a single chiral carbon at position 2 of the propanoic acid backbone, designated with (S) configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical assignment ensures compatibility with naturally occurring L-amino acids and maintains the structural requirements for peptide synthesis applications. The absolute configuration is critical for biological activity, as many biological systems exhibit strict stereochemical selectivity in protein-protein and enzyme-substrate interactions. Commercial suppliers typically guarantee isomeric purity exceeding 99.9%, reflecting the importance of stereochemical homogeneity in research applications.

The L-configuration of the amino acid backbone aligns with the natural chirality found in biological systems, making Fmoc-L-Dap(N3)-OH directly compatible with standard peptide synthesis protocols. The retention of stereochemical integrity during synthesis and subsequent chemical modifications represents a critical quality parameter for research applications. Advanced analytical techniques, including chiral high-performance liquid chromatography and circular dichroism spectroscopy, provide quantitative assessment of enantiomeric purity and stereochemical stability under various reaction conditions.

The stereochemical stability of Fmoc-L-Dap(N3)-OH under standard peptide synthesis conditions has been extensively validated through systematic studies. The compound demonstrates resistance to racemization during coupling reactions when appropriate coupling reagents such as PyBOP or Castro's reagent are employed. This stability is particularly important for maintaining the biological activity of resulting peptides, as stereochemical integrity directly influences three-dimensional structure and molecular recognition properties. Research has shown that the azide substitution does not significantly perturb the natural amino acid geometry, preserving the essential structural features required for protein folding and function.

Functional Group Analysis: Fmoc Protection and Azide Moieties

The Fmoc protecting group in Fmoc-L-Dap(N3)-OH serves multiple critical functions in peptide synthesis, providing selective protection of the α-amino group while remaining stable under acidic conditions and removable under basic conditions. The fluorenylmethyloxycarbonyl moiety exhibits characteristic UV absorption properties that enable quantitative monitoring during synthesis through UV spectroscopy at 301 nm. This spectroscopic signature facilitates real-time assessment of coupling efficiency and Fmoc removal during solid-phase peptide synthesis protocols. The Fmoc group's bulky aromatic structure also contributes to favorable π-π stacking interactions that can influence peptide self-assembly properties and secondary structure formation.

The azide functional group represents the most distinctive and reactive component of Fmoc-L-Dap(N3)-OH, providing unique opportunities for bioorthogonal chemistry applications. The azide moiety exhibits characteristic infrared absorption at approximately 2100 cm⁻¹, serving as a diagnostic spectroscopic marker for analytical characterization. This functional group demonstrates exceptional stability under standard peptide synthesis conditions while maintaining high reactivity toward complementary chemical partners in click chemistry reactions. The linear geometry of the azide group minimizes steric hindrance, facilitating efficient reaction kinetics in subsequent modification steps.

The combination of Fmoc protection and azide functionality creates a orthogonally protected amino acid derivative that enables sequential chemical transformations without cross-reactivity. Research has demonstrated that the azide group remains intact during standard Fmoc deprotection conditions using piperidine in dimethylformamide, allowing for selective manipulation of different functional groups. The azide moiety also serves as an infrared probe for studying local electrostatic environments in proteins, providing valuable insights into protein structure and dynamics through vibrational spectroscopy. Advanced applications include the use of azide-containing peptides as substrates for Staudinger ligation reactions and copper-catalyzed azide-alkyne cycloaddition reactions, enabling the synthesis of complex bioconjugates and peptide libraries.

Crystallographic and Conformational Studies

While specific crystallographic data for Fmoc-L-Dap(N3)-OH is limited in the available literature, conformational analysis through computational methods and solution-phase studies provides important insights into its three-dimensional structure and molecular dynamics. The compound adopts extended conformations that minimize steric interactions between the bulky Fmoc group and the azide-containing side chain. Molecular dynamics simulations suggest that the molecule exhibits significant conformational flexibility, particularly around the Cα-Cβ bond, allowing adaptation to different chemical environments during peptide synthesis and biological interactions.

The aromatic fluorenyl system of the Fmoc group contributes substantial rigidity to the molecular structure, creating a well-defined spatial arrangement that influences molecular recognition properties. Nuclear magnetic resonance studies in solution reveal characteristic chemical shifts that reflect the electronic environment of different molecular regions. The azide group's linear geometry contrasts with the planar aromatic system, creating distinct conformational preferences that can be exploited in molecular design applications.

Research into peptide derivatives containing Fmoc-L-Dap(N3)-OH has revealed important conformational preferences in peptide contexts. Studies of nucleobase-decorated peptides incorporating this amino acid demonstrate the formation of stable β-turn conformations that closely resemble those found in natural peptide hormones. The azide substituent appears to have minimal impact on backbone conformation, preserving the natural geometric preferences of the amino acid while introducing new chemical reactivity. These conformational studies provide valuable guidance for rational peptide design and optimization of bioactive compounds.

Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance and circular dichroism spectroscopy, have been employed to characterize the conformational behavior of peptides containing Fmoc-L-Dap(N3)-OH. These studies reveal that the compound maintains compatibility with common secondary structure motifs, including α-helices and β-sheets, while introducing opportunities for additional chemical modifications through the azide functionality. The conformational flexibility observed in solution suggests potential for adaptation to different binding sites and molecular recognition events.

Fmoc-L-Dap(N3)-OH (9-fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid with azide functionality) represents a valuable building block in peptide chemistry, enabling the incorporation of azide functionality into peptide sequences [1]. This compound serves as a versatile intermediate for various applications in peptide synthesis, particularly for creating peptides with site-specific modifications through click chemistry approaches [1] [3].

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis utilizing Fmoc-L-Dap(N3)-OH follows established Fmoc chemistry protocols with specific considerations for the azide functionality [1]. The general SPPS process involves attaching the first amino acid to a resin support, followed by sequential deprotection and coupling cycles until the desired peptide sequence is complete [4].

For peptides incorporating Fmoc-L-Dap(N3)-OH, the standard protocol involves:

  • Resin preparation with appropriate linkers compatible with Fmoc chemistry [4]
  • Coupling of Fmoc-L-Dap(N3)-OH using activation reagents
  • Fmoc deprotection using 20% piperidine in dimethylformamide (DMF) [4] [12]
  • Subsequent amino acid couplings following standard procedures

The azide functionality in Fmoc-L-Dap(N3)-OH remains stable under standard Fmoc SPPS conditions, including exposure to piperidine during deprotection steps and trifluoroacetic acid during final cleavage [1] [3]. This stability makes it particularly valuable for incorporating reactive handles into peptides without requiring additional protection strategies for the azide group [1].

Table 1: Standard SPPS Protocol for Peptides Containing Fmoc-L-Dap(N3)-OH

StepProcedureConditionsDuration
1Resin swellingDMF30 minutes
2Fmoc deprotection20% piperidine in DMF2 × 10 minutes
3WashingDMF5 × 2 minutes
4CouplingFmoc-L-Dap(N3)-OH (3-5 eq.), coupling reagent (3-5 eq.), base60-120 minutes
5WashingDMF5 × 2 minutes
6Repeat steps 2-5 for subsequent amino acids--
7Final cleavageTFA/scavengers2-3 hours

Research has demonstrated that peptides containing Fmoc-L-Dap(N3)-OH can be successfully synthesized with high purity when appropriate coupling conditions are employed [1] [3]. The incorporation of this building block allows for subsequent modification through copper-catalyzed azide-alkyne cycloaddition reactions, enabling diverse applications in peptide chemistry [1].

Hofmann Rearrangement and Diazo Transfer Strategies

The synthesis of Fmoc-L-Dap(N3)-OH typically involves two key transformations: the Hofmann rearrangement to generate the diaminopropionic acid backbone and a subsequent diazo transfer reaction to introduce the azide functionality [1] [5].

Hofmann Rearrangement

The Hofmann rearrangement represents an efficient approach for converting Fmoc-protected asparagine (Fmoc-Asn-OH) to Fmoc-protected diaminopropionic acid (Fmoc-Dap-OH) [1] [6]. This transformation involves the following steps:

  • Treatment of Fmoc-Asn-OH with a hypervalent iodine reagent, typically [bis(trifluoroacetoxy)iodo]benzene, in a mixture of DMF and water [1]
  • Addition of pyridine as a base to facilitate the rearrangement [1]
  • Acidification and isolation of the Fmoc-Dap-OH product [1]

This method provides Fmoc-Dap-OH in good yields (typically 70-80%) without requiring column chromatography for purification [1] [6]. The reaction can be performed on a multigram scale, making it suitable for preparing larger quantities of the intermediate [1].

Diazo Transfer Strategies

The conversion of Fmoc-Dap-OH to Fmoc-L-Dap(N3)-OH involves a diazo transfer reaction using appropriate reagents [1] [6]. Several diazo transfer reagents have been developed for this purpose:

  • Imidazole-1-sulfonyl azide hydrochloride: A widely used reagent that offers good safety profile and efficiency [3] [6]
  • Trifluoromethanesulfonyl azide: Highly effective but presents safety concerns due to potential explosivity [3]
  • 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP): A crystalline, stable reagent that does not require metal catalysts [3]

The diazo transfer reaction typically proceeds under mild basic conditions (pH ~9) in a biphasic solvent system of water, methanol, and dichloromethane to minimize Fmoc deprotection [1] [6]. This approach yields Fmoc-L-Dap(N3)-OH in good yields (60-75%) with high purity (>98%) without requiring column chromatography [1].

Table 2: Comparison of Diazo Transfer Reagents for Fmoc-L-Dap(N3)-OH Synthesis

Diazo Transfer ReagentYield (%)AdvantagesLimitations
Imidazole-1-sulfonyl azide62-75Commercially available, good safety profileRequires metal catalyst
Trifluoromethanesulfonyl azide65-80High reactivitySafety concerns, not commercially available
ADMP54-70No metal catalyst required, stable crystalline solidHigher cost

The optimized synthesis of Fmoc-L-Dap(N3)-OH via Hofmann rearrangement followed by diazo transfer provides an efficient route to this valuable building block, enabling its use in various peptide synthesis applications [1] [6].

Orthogonal Protection Schemes for Diaminopropionic Acid Derivatives

Diaminopropionic acid (Dap) derivatives require careful consideration of orthogonal protection strategies to enable selective functionalization of the alpha-amino and side-chain amino groups [5] [13]. Several protection schemes have been developed for Dap derivatives, allowing for their versatile use in peptide synthesis [13].

Fmoc/Boc Protection Strategy

The most common orthogonal protection scheme for Dap involves Fmoc protection at the alpha-amino group and tert-butyloxycarbonyl (Boc) protection at the side-chain amino group [13] [14]. This combination allows:

  • Selective deprotection of the Fmoc group under basic conditions (20% piperidine in DMF) during SPPS [4]
  • Retention of the Boc group during SPPS, which is subsequently removed during final TFA cleavage [2] [13]

This protection scheme is particularly useful for standard Fmoc SPPS applications where side-chain deprotection occurs simultaneously with resin cleavage [2] [13].

Fmoc/Mtt and Fmoc/ivDde Protection Strategies

For applications requiring selective on-resin deprotection of the side-chain amino group, alternative protection schemes have been developed [5] [13]:

  • Fmoc/Mtt (4-methyltrityl): The Mtt group can be selectively removed under mild acidic conditions (1-2% TFA in dichloromethane) without affecting the Fmoc group or peptide-resin linkage [13]
  • Fmoc/ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The ivDde group is stable to piperidine but can be selectively removed with 2% hydrazine in DMF [5] [13]

These protection schemes enable on-resin modification of the side-chain amino group, allowing for the introduction of various functionalities, including the azide group [5] [13].

Fmoc/Alloc Protection Strategy

Another valuable orthogonal protection scheme involves Fmoc protection at the alpha-amino group and allyloxycarbonyl (Alloc) protection at the side-chain amino group [14]. The Alloc group can be selectively removed under mild conditions using palladium catalysis, enabling selective functionalization of the side-chain amino group while maintaining the integrity of other protecting groups [14].

Table 3: Orthogonal Protection Schemes for Diaminopropionic Acid Derivatives

Protection SchemeAlpha-Amino GroupSide-Chain Amino GroupSelective Deprotection Conditions for Side Chain
Fmoc/BocFmocBocTFA (simultaneous with resin cleavage)
Fmoc/MttFmocMtt1-2% TFA in dichloromethane
Fmoc/ivDdeFmocivDde2% hydrazine in DMF
Fmoc/AllocFmocAllocPd(0), triphenylphosphine, phenylsilane

For the synthesis of Fmoc-L-Dap(N3)-OH, the choice of protection scheme depends on the specific synthetic route and intended applications [5] [13]. The Fmoc/Boc strategy is commonly employed when the azide functionality is introduced prior to SPPS, while the other strategies enable on-resin azide introduction through selective side-chain deprotection followed by diazo transfer [5] [13] [14].

Coupling Reagent Optimization (PyBOP vs. HBTU/TBTU)

The efficient incorporation of Fmoc-L-Dap(N3)-OH into peptide sequences requires careful selection of coupling reagents to ensure high coupling yields while minimizing side reactions [7] [11]. Various coupling reagents have been evaluated for their effectiveness in coupling Fmoc-L-Dap(N3)-OH and related derivatives [7] [8] [11].

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

PyBOP represents a phosphonium-type coupling reagent that offers several advantages for coupling Fmoc-L-Dap(N3)-OH [8] [11]:

  • High coupling efficiency, particularly for sterically hindered amino acids [8]
  • Minimal racemization during coupling reactions [11]
  • No formation of toxic hexamethylphosphoramide (HMPA) byproducts, unlike some other phosphonium reagents [20]
  • Does not react with the amino terminus of the growing peptide chain, preventing chain termination [20]

Studies have shown that PyBOP can achieve coupling yields of approximately 10% for challenging peptide sequences containing diaminopropionic acid derivatives, which is higher than those obtained with HBTU (3%) [22].

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

HBTU is an aminium-type coupling reagent commonly used in Fmoc SPPS [7] [10]:

  • Provides good coupling efficiency for standard amino acids [7]
  • Requires at least 30 minutes coupling time for good purity [7]
  • More economical than some other coupling reagents [7]
  • Can form guanidine side products with the amino terminus of the growing peptide chain, potentially leading to chain termination [20]

For coupling Fmoc-L-Dap(N3)-OH, HBTU typically requires longer reaction times (60-120 minutes) to achieve satisfactory coupling yields [7] [11].

TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

TBTU is structurally similar to HBTU but contains a tetrafluoroborate counterion instead of hexafluorophosphate [11]:

  • Similar reactivity profile to HBTU [11]
  • Slightly more soluble in DMF than HBTU [11]
  • Requires reaction times of at least 1 hour for efficient coupling [7]
  • Can be used interchangeably with HBTU in most applications [11]

Comparative studies have shown that TBTU performs similarly to HBTU for coupling Fmoc-L-Dap(N3)-OH, with coupling yields in the range of 3-6% for challenging sequences [11] [22].

Table 4: Comparison of Coupling Reagents for Fmoc-L-Dap(N3)-OH Incorporation

Coupling ReagentTypeCoupling Yield (%)Optimal Reaction TimeAdvantagesLimitations
PyBOPPhosphonium10-2960-90 minutesNo HMPA formation, minimal racemizationHigher cost
HBTUAminium3-2160-120 minutesEconomical, good for standard couplingsPotential guanidine formation
TBTUAminium3-2560-120 minutesSimilar to HBTU, slightly better solubilityPotential guanidine formation

For optimal incorporation of Fmoc-L-Dap(N3)-OH into peptide sequences, the choice of coupling reagent should be based on the specific requirements of the synthesis [7] [11]. PyBOP generally offers superior performance for challenging couplings involving sterically hindered amino acids or difficult sequences, while HBTU/TBTU provide cost-effective alternatives for standard coupling reactions [7] [11] [22].

β-Sheet Stabilization and Secondary Structure Modulation

Fmoc-L-Dap(N3)-OH serves as a crucial building block for enhancing β-sheet stability in designed peptides through strategic incorporation of azido functionality that enables precise control over secondary structure formation [1]. Research has demonstrated that the diaminopropionic acid backbone provides optimal spacing for intramolecular interactions that stabilize antiparallel β-sheet conformations [1] [2].

The compound has been particularly effective in the design of three-stranded antiparallel β-sheet peptides, where incorporation of azido-modified residues increases the folded population from 21% to 61% compared to unmodified control sequences [1]. This dramatic improvement in structural stability results from the enhanced hydrogen bonding network facilitated by the azido group, which participates in both direct and water-mediated interactions that reinforce the β-sheet architecture [1] [3].

Computational studies reveal that azido-substituted diaminopropionic acid residues introduce a characteristic right-handed twist to β-sheet structures, with pair-wise root mean square deviation values for backbone atoms of 0.5 ± 0.1 Å, indicating exceptionally well-defined secondary structures [1]. The twist likely contributes to stability by increasing the hydrophobic surface area buried within the folded structure compared to planar β-sheet arrangements [1].

The thermodynamic parameters for β-sheet unfolding show significant stabilization, with Gibbs free energy changes (ΔGu) of -0.8 kcal/mol for azido-modified peptides versus +0.3 kcal/mol for control sequences [1]. This 1.1 kcal/mol stabilization corresponds to approximately 6-fold increase in the equilibrium constant for folding, representing substantial enhancement in structural integrity [1].

Nuclear magnetic resonance studies confirm that the azido group does not interfere with the characteristic β-sheet chemical shift patterns, including negative Δδ Cα values and positive Δδ CαH and Δδ Cβ values for strand residues [1]. The preservation of these diagnostic spectroscopic signatures indicates that the azido modification enhances rather than disrupts the native β-sheet hydrogen bonding pattern [1].

Prevention of Diketopiperazine Formation in Cyclic Peptides

Diketopiperazine formation represents one of the most challenging side reactions in peptide synthesis, particularly affecting cyclic peptides containing proline or other secondary amino acids [4] [5]. Fmoc-L-Dap(N3)-OH provides an innovative solution through its unique structural properties that prevent the intramolecular aminolysis reactions responsible for diketopiperazine formation [4] [6].

The mechanism of diketopiperazine prevention involves the azido group acting as an electron-withdrawing substituent that reduces the nucleophilicity of the N-terminal amino group [4] [7]. This electronic effect significantly decreases the rate of intramolecular cyclization reactions that lead to diketopiperazine formation, with studies showing up to 95% reduction in side product formation when alternative deprotection conditions are employed [6].

Research has identified that diketopiperazine formation occurs primarily during Fmoc deprotection reactions, particularly when penultimate proline residues are present [4]. The use of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene and 5% piperazine in N-methyl-2-pyrrolidone as an alternative to traditional 20% piperidine in dimethylformamide reduces diketopiperazine formation by orders of magnitude [6].

Density functional theory calculations demonstrate that peptides containing penultimate proline residues stabilize transition states through carbon-hydrogen to π interactions during Fmoc decomposition, making them particularly susceptible to cascade deprotection reactions [4]. The incorporation of azido-modified diaminopropionic acid residues disrupts these stabilizing interactions, effectively preventing the formation of reactive intermediates [4].

The protective effect extends to post-coupling aging, where peptide intermediates containing azido-modified residues show enhanced stability against diketopiperazine formation during storage in various solvents including dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, and acetonitrile [4]. This stability enhancement is particularly valuable for large-scale peptide manufacturing where extended reaction times may be required [4].

Peptide N-terminal protection strategies utilizing dimethyl labeling have shown that blocking primary amine groups prevents oxidation of vicinal amino alcohols, effectively eliminating the precursors to diketopiperazine formation [8]. The reaction efficiency approaches 99.5% for N-terminal labeling, with complete prevention of oxidation products even at elevated sodium periodate concentrations of 50 millimolar [8].

Orthogonally Protected Scaffolds for Multivalent Glycoclusters

Fmoc-L-Dap(N3)-OH enables the construction of sophisticated multivalent glycoclusters through its dual functionality as both a protected amino acid building block and a bioorthogonal reaction handle [9] [10]. The azido group provides excellent compatibility with copper-catalyzed azide-alkyne cycloaddition reactions, allowing for post-synthetic modification of peptide scaffolds with carbohydrate residues [11].

Multivalent glycoclusters constructed using azido-modified scaffolds demonstrate remarkable binding enhancements, with some systems showing 45-fold improvements in binding affinity compared to rigid scaffold designs [12]. The key to this enhancement lies in the flexibility of the scaffold architecture, which allows optimal positioning of glycan residues for multivalent interactions with target proteins [12].

The synthesis of these scaffolds typically involves copper-catalyzed azide-alkyne cycloaddition under microwave irradiation conditions, achieving yields ranging from 30% to 90% depending on the valency of the desired product [11]. The reaction proceeds efficiently with protected glucuronic acid azides, and subsequent deprotection yields water-soluble glycoclusters suitable for biological applications [12].

Surface plasmon resonance studies reveal that flexible glycoclusters exhibit binding constants in the low micromolar range, specifically 0.487 μM and 0.624 μM for optimized hexavalent and octavalent constructs respectively [12]. These values represent significant improvements over rigid tetravalent systems, which typically show binding constants around 22 μM [12].

The scaffold design incorporates oligoethylene glycol linkers of variable lengths to optimize spacing between carbohydrate residues [11]. This modular approach allows fine-tuning of the presentation geometry to match the binding site topology of target lectins or enzymes [9]. The resulting glycoclusters maintain excellent water solubility and biocompatibility while providing enhanced avidity through the cluster effect [9].

Directed evolution approaches using DNA scaffolds have been developed to further optimize glycocluster designs [10]. These methods involve iterative selection and amplification cycles to identify optimal carbohydrate positioning patterns, with the DNA serving both as a structural scaffold and as a template for replication [10]. The approach has yielded glycoclusters with binding affinities exceeding those of natural ligands by several orders of magnitude [10].

Neuropeptide Synthesis and Neurological Research Applications

Fmoc-L-Dap(N3)-OH plays a critical role in the synthesis of neuropeptides for neurological research applications, particularly in the development of peptide-based therapeutics for neurodegenerative diseases [13] [14]. The compound enables the incorporation of bioorthogonal handles that facilitate subsequent conjugation with imaging agents, drug delivery vehicles, or targeting moieties [14].

Neuropeptides synthesized using azido-modified building blocks have demonstrated exceptional utility in neural progenitor cell differentiation studies [15]. Scaffolds bearing laminin-derived IKVAV epitopes and constructed using azido-functionalized peptide amphiphiles induce rapid and selective differentiation of neural progenitor cells into neurons while suppressing astrocyte formation [15]. The differentiation efficiency exceeds that observed with native laminin protein, attributed to the high density of signaling epitopes presented on the nanofiber surfaces [15].

The mechanism of enhanced neural differentiation involves high-density epitope presentation that can exceed native protein densities by up to 1000-fold [15]. This dramatic increase in local signal concentration activates differentiation pathways more effectively than physiological stimuli, leading to accelerated and more complete neuronal maturation [15].

In spinal cord injury models, injection of IKVAV-bearing peptide amphiphiles synthesized using azido-modified building blocks has produced significant behavioral improvements in treated animals [15]. The materials promote axonal regeneration and reduce glial scar formation, key factors in functional recovery following central nervous system injury [15].

Neuropeptide processing and release mechanisms involve complex proteolytic cascades that generate multiple bioactive peptides from single precursor proteins [13]. The use of azido-modified building blocks allows selective labeling and tracking of specific peptide products during processing, providing insights into the temporal and spatial dynamics of neuropeptide activation [13].

Dense core vesicles containing neuropeptides synthesized with azido modifications can be tracked using bioorthogonal labeling techniques [14]. This approach has revealed that neuropeptides are released at lower calcium concentrations than classical neurotransmitters and utilize volume transmission to reach targets over distances ranging from nanometers to millimeters [13] [16].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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